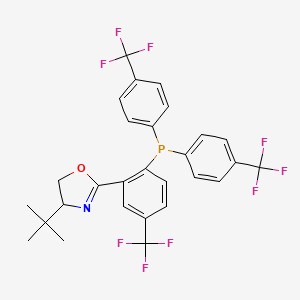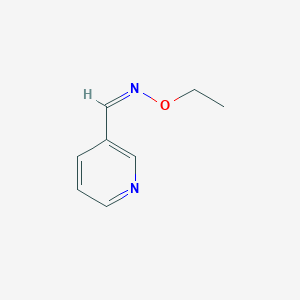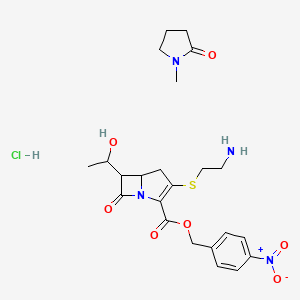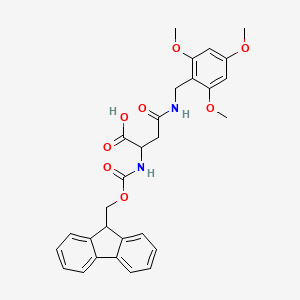![molecular formula C10H19NO5 B13386677 5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base like triethylamine. The process involves nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by elimination to yield the protected amino acid .
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products: The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is widely used in peptide synthesis. The Boc group protects the amino group during the formation of peptide bonds, preventing unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. The protected amino acid can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: Industrially, the compound is used in the production of various chemicals and materials, particularly in the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at other functional groups. The resonance stabilization of the carbonyl oxygen in the Boc group facilitates its cleavage, leading to the formation of a stable carbocation .
Comparación Con Compuestos Similares
Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds use a benzyl group for protection, which is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids: These compounds use a fluorenyl group for protection, which is stable under basic conditions and can be removed under mildly acidic conditions.
Uniqueness: ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the process efficient and reliable .
Propiedades
Fórmula molecular |
C10H19NO5 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14) |
Clave InChI |
VHZWCUURDLLIRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)

![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)



![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)


